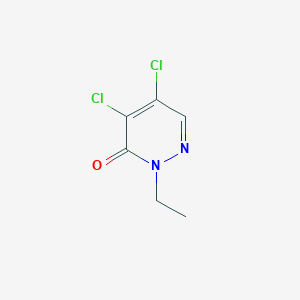

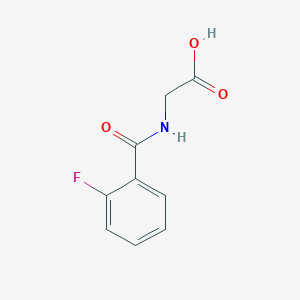

(2-Fluoro-benzoylamino)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “(2-Fluoro-benzoylamino)-acetic acid” can be achieved from Glycine and 2-Fluorobenzoyl chloride . A study on “2′-Fluoro modified nucleic acids: Polymerase-directed synthesis” provides insights into the polymerase-directed synthesis of 2′-fluoro modified DNA, using commercially available 2′-fluoronucleoside triphosphates .Molecular Structure Analysis

The molecular structure of “(2-Fluoro-benzoylamino)-acetic acid” consists of nine carbon atoms, eight hydrogen atoms, one fluorine atom, one nitrogen atom, and three oxygen atoms .Applications De Recherche Scientifique

Synthesis and Chemical Applications

(2-Fluoro-benzoylamino)-acetic acid serves as an intermediate in the synthesis of complex molecules. An example of its utility can be seen in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This synthesis highlights the challenges and solutions in producing fluorinated intermediates, such as the need for safe handling of potentially explosive gases like methyl nitrite, and the quest for cost-effective, high-yield production methods (Qiu et al., 2009).

Biomedical Research

The role of acetic acid, a structurally related compound, in inducing cell death in yeasts offers insights into the molecular events involved in regulated cell death mechanisms. Such understanding is valuable for both biotechnological applications and biomedical research, illustrating the potential of related acids in studying cellular functions and stress responses (Chaves et al., 2021).

Environmental Impact and Degradation

The analysis of environmental pollutants and their degradation pathways is crucial for understanding the fate of chemical compounds, including those similar to (2-Fluoro-benzoylamino)-acetic acid. For instance, the study on the microbial degradation of polyfluoroalkyl chemicals emphasizes the environmental persistence and the need for effective degradation strategies for such compounds. It showcases the importance of identifying and understanding the biodegradation mechanisms that can mitigate the environmental impact of fluorochemicals (Liu & Mejia Avendaño, 2013).

Advanced Materials and Separation Technologies

Pervaporation separation techniques, relevant to the separation of acetic acid from water, underscore the significance of developing efficient membrane technologies for industrial applications. Such research not only provides a pathway for the recovery and recycling of acetic acid from industrial waste streams but also demonstrates the broader applicability of fluorinated compounds in enhancing membrane performance for separation processes (Aminabhavi & Toti, 2003).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(2-fluorobenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLHHPDONGSZNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350437 |

Source

|

| Record name | (2-Fluoro-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-benzoylamino)-acetic acid | |

CAS RN |

363-34-8 |

Source

|

| Record name | (2-Fluoro-benzoylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B1298085.png)

![[1,2,4]Triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1298100.png)